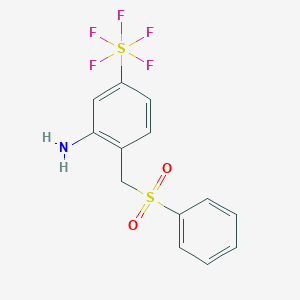

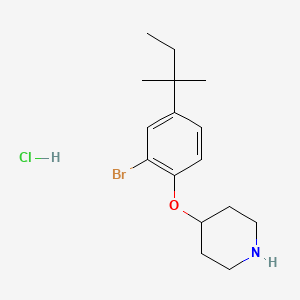

![molecular formula C6H2Cl2N4O2 B1525708 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-45-8](/img/structure/B1525708.png)

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

Overview

Description

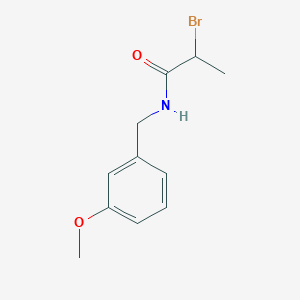

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl2N4O2 and a molecular weight of 233.01 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, has been a subject of interest in medicinal chemistry research . A one-pot copper (II)-catalyzed coupling-cyclization has been reported, leading to small molecules based on this novel structural motif .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2N4O2/c7-5-4-1-3 (12 (13)14)2-11 (4)10-6 (8)9-5/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that several kinase inhibitors contain one or more fused heterocycles as part of their structures .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications

Electrochemical Characterization and Synthesis

One study focused on the synthesis and characterization of di- and triferrocenyl (hetero)aromatics, exploring their electrochemical properties through cyclic voltammetry and spectroelectrochemistry. This research highlights the utility of heteroaromatics, similar in structure to 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, in designing materials with specific electrochemical behaviors (Pfaff et al., 2012).

Antifungal Agents

Another study reported the synthesis of new triazine compounds with potential antifungal properties. These compounds were prepared by reacting 2,4,6-trichloro-1,3,5-triazine with nucleophilic reagents, demonstrating the chemical versatility of triazine derivatives in medicinal chemistry (Sareen et al., 2007).

Precursors for Pharmaceutical Synthesis

The significance of 4-Aminopyrrolo[2,1-f][1,2,4]triazine as a key raw material in the synthesis of remdesivir, a drug tested against COVID-19, was highlighted in research describing a chemoselective cyanation process. This underscores the critical role of such heterocyclic compounds in synthesizing therapeutic agents (dos Santos et al., 2021).

Development of Energetic Materials

Research into the synthesis and structural analysis of nitrogen-rich compounds, such as s-heptazine derivatives, for the production of carbon nitride materials demonstrates the application of triazine frameworks in material science. These compounds exhibit unique properties like photoluminescence and thermal stability, making them suitable for advanced material applications (Miller et al., 2004).

Safety and Hazards

When handling 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, it’s recommended to use suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine, a core structure in 2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, it is plausible that this compound may also interact with kinases or nucleosides.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Properties

IUPAC Name |

2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N4O2/c7-5-4-1-3(12(13)14)2-11(4)10-6(8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILXDKCIJUPNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=NN2C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721008 | |

| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-45-8 | |

| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

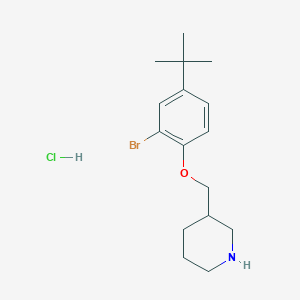

![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)

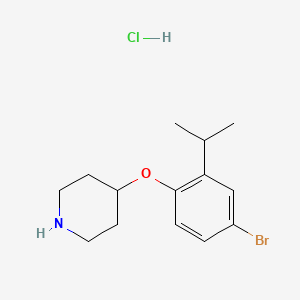

![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)

methanone](/img/structure/B1525646.png)